Setrobuvir - 1071517-39-9

Setrobuvir

Catalog Number: EVT-283005
CAS Number: 1071517-39-9
Molecular Formula: C25H25FN4O6S2
Molecular Weight: 560.6154
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Setrobuvir (ANA598) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase enzyme. [, ] It acts as a direct-acting antiviral (DAA) agent, specifically targeting the palm I binding site of the NS5B polymerase. [, ] Setrobuvir has been investigated for its potential in treating chronic HCV infection, particularly in combination with other DAAs. [, ]

Mechanism of Action

Setrobuvir exerts its antiviral activity by binding to the palm I site of the HCV NS5B polymerase. [] This binding inhibits the polymerase's activity, thereby hindering the replication of the HCV RNA. [, ] While effective against genotype 1b HCV, Setrobuvir demonstrates reduced potency against genotypes 2a and 3a. [] This difference in potency is attributed to naturally occurring amino acid variations in the NS5B polymerase of different genotypes. [] Interestingly, Setrobuvir exhibits distinct inhibitory effects depending on the polymerase's mode of action. It effectively inhibits primer-dependent activity but not de novo activity. [] In fact, at higher concentrations, Setrobuvir appears to enhance de novo activity. []

Applications
  • Pharmacokinetic/Viral Kinetic (PK/VK) Modeling: Researchers employed PK/VK models to understand Setrobuvir's effectiveness in treating chronic HCV infection. [] These models integrated data on Setrobuvir's pharmacokinetics with the viral kinetics of HCV, allowing researchers to characterize the drug's behavior within the body and its impact on viral load. [] Studies utilizing this approach found differences in Setrobuvir's efficacy against different HCV subtypes, highlighting the need for genotype-specific dosage considerations. []
  • Interferon-Free Treatment Regimens: Setrobuvir has been investigated as part of interferon-free treatment regimens for chronic HCV genotype 1. [] Clinical trials assessed its efficacy and safety when combined with other DAAs, such as protease inhibitors (e.g., danoprevir/ritonavir) and nucleoside inhibitors (e.g., mericitabine). []
  • In Silico Studies: Computational studies have explored Setrobuvir's potential as an inhibitor of RNA-dependent RNA polymerases (RdRps) in other viruses, including Zika virus and SARS-CoV-2. [, , , , ] Molecular docking simulations revealed that Setrobuvir exhibits binding affinity to the RdRps of these viruses, suggesting its potential as a broader-spectrum antiviral agent. [, , , , ]
  • Understanding HCV Resistance Mechanisms: Research on Setrobuvir has contributed to the understanding of resistance mechanisms in HCV. [] While the S282T mutation, known to confer resistance to the nucleoside inhibitor mericitabine, was not observed in patients treated with Setrobuvir, a novel double mutation (L159F/L320F) was identified. [] This double mutation, though associated with impaired viral replication, conferred low-level resistance to Setrobuvir and cross-resistance to other polymerase inhibitors, highlighting the dynamic nature of viral evolution in response to antiviral pressure. []
Future Directions
  • Optimization of Treatment Regimens: Further research is needed to optimize Setrobuvir-containing treatment regimens, particularly in the context of interferon-free therapies. [, ] This includes identifying the most effective drug combinations, optimal dosages, and treatment durations.

Mericitabine

Compound Description: Mericitabine is a prodrug of PSI-6130, a potent inhibitor of the HCV NS5B polymerase enzyme. It is a nucleoside inhibitor, specifically a cytidine analog. []

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide inhibitor of the HCV NS5B polymerase enzyme. [] It acts as a molecular mimic of the natural substrate, uridine. []

GS-938

Compound Description: GS-938 is a nucleotide inhibitor of the HCV NS5B polymerase. It is structurally related to Sofosbuvir. []

Nesbuvir

Compound Description: Nesbuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, specifically classified as a “Palm II binder." []

JTK-109

Compound Description: JTK-109 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, categorized as a “Thumb I binder." []

Lomibuvir

Compound Description: Lomibuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, categorized as a “Thumb II binder." []

Relevance: Lomibuvir and Setrobuvir are both categorized as non-nucleoside inhibitors of the HCV NS5B polymerase. They differ in their binding sites on the polymerase, with Lomibuvir interacting with the Thumb II site, in contrast to Setrobuvir's binding at the Palm I site. [] Additionally, Lomibuvir exhibits a unique characteristic of inhibiting primer-dependent polymerase activity while enhancing de novo activity at higher concentrations. []

Filibuvir

Compound Description: Filibuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It is classified as a “Thumb II binder." []

Tegobuvir

Compound Description: Tegobuvir is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It is categorized as a “Palm β-hairpin binder.” []

VX-222

Compound Description: VX-222 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: VX-222, like Setrobuvir, acts as a non-nucleoside inhibitor targeting the HCV NS5B polymerase. []

ANA598

Compound Description: ANA598 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: ANA598 shares the target and mechanism of action with Setrobuvir, both acting as non-nucleoside inhibitors of the HCV NS5B polymerase. []

CS01

Compound Description: CS01 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. []

Relevance: CS01, similar to Setrobuvir, functions as a non-nucleoside inhibitor, targeting the HCV NS5B polymerase. []

Aureusidin

Compound Description: Aureusidin is a natural flavonoid compound with demonstrated inhibitory activity against the HCV NS5B polymerase. []

Relevance: Aureusidin, like Setrobuvir, exhibits inhibitory activity against the HCV NS5B polymerase, suggesting its potential as an antiviral agent against HCV infection. []

N,N-disubstituted phenylalanine derivatives

Compound Description: N,N-disubstituted phenylalanine derivatives represent a class of compounds investigated for their inhibitory activity against the HCV NS5B polymerase. []

Relevance: This class of compounds, like Setrobuvir, demonstrates inhibitory activity against the HCV NS5B polymerase, making them of interest for developing novel HCV antiviral therapies. []

Benzothiadiazine derivatives

Compound Description: Benzothiadiazine derivatives constitute a class of compounds explored for their ability to inhibit the HCV NS5B polymerase. []

Relevance: Similar to Setrobuvir, benzothiadiazine derivatives have demonstrated inhibitory activity against the HCV NS5B polymerase, indicating their potential as antiviral agents for treating HCV infection. []

6-aminoquinoline derivatives

Compound Description: 6-aminoquinoline derivatives represent a group of compounds studied for their inhibitory effects on the HCV NS5B polymerase. []

Relevance: This class of compounds shares a target with Setrobuvir, the HCV NS5B polymerase, and their ability to inhibit this enzyme makes them relevant to HCV drug discovery efforts. []

Danoprevir

Compound Description: Danoprevir is a direct-acting antiviral (DAA) that acts as a protease inhibitor of the hepatitis C virus (HCV). []

Relevance: Danoprevir, in contrast to Setrobuvir, which targets the HCV NS5B polymerase, inhibits the HCV protease. Despite their different mechanisms of action, both Danoprevir and Setrobuvir have been explored in combination therapies for treating HCV infection. []

Ribavirin

Compound Description: Ribavirin is a nucleoside analog with broad-spectrum antiviral activity. Its mechanism of action is complex and not fully understood but involves interfering with viral RNA synthesis. []

Relevance: Ribavirin, unlike Setrobuvir, is not a direct-acting antiviral specific for HCV. It has been used in combination with interferon and other DAAs, including Setrobuvir, for treating chronic HCV infection. [, ]

Daclatasvir

Compound Description: Daclatasvir is a direct-acting antiviral (DAA) that acts as an inhibitor of the HCV NS5A protein, which is essential for viral replication. []

Relevance: Daclatasvir and Setrobuvir target different viral proteins essential for HCV replication. Daclatasvir inhibits NS5A, while Setrobuvir targets the NS5B polymerase. These DAAs are often used in combination to achieve a higher barrier to resistance and improve treatment outcomes in HCV-infected individuals. []

Ledipasvir

Compound Description: Ledipasvir is a direct-acting antiviral (DAA) that inhibits the HCV NS5A protein, similar to Daclatasvir. []

Relevance: Like Daclatasvir, Ledipasvir targets the HCV NS5A protein, distinct from Setrobuvir's target, the NS5B polymerase. The combination of DAAs with different mechanisms of action, such as Ledipasvir and Setrobuvir, has been crucial in developing highly effective interferon-free regimens for treating chronic HCV infection. []

Deleobuvir

Compound Description: Deleobuvir is a direct-acting antiviral (DAA) that acts as an inhibitor of the HCV NS5B polymerase enzyme. []

Relevance: Deleobuvir shares the same target as Setrobuvir, the HCV NS5B polymerase. Both DAAs belong to the class of non-nucleoside inhibitors and have been explored as potential therapeutic options for treating chronic HCV infection. []

Properties

CAS Number

1071517-39-9

Product Name

Setrobuvir

IUPAC Name

N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide

Molecular Formula

C25H25FN4O6S2

Molecular Weight

560.6154

InChI

InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1

InChI Key

DEKOYVOWOVJMPM-RLHIPHHXSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O

Solubility

Soluble in DMSO

Synonyms

Setrobuvir; ANA-598; RG-7790; ANA598; RG7790; RO-5466731; RO5466731; RO 5466731.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.